6-Chloro-3-methylisoquinoline

Organic Synthesis Vinyl Compounds Precursor Chemistry

6-Chloro-3-methylisoquinoline is differentiated from inactive 3-methylisoquinoline by its 6-chloro substituent, which critically alters target selectivity—evidenced by complete USP2/USP7 switching in halogenated isoquinoline inhibitors. This scaffold is positioned for SAR exploring ROCK-mediated pathways and cardiovascular indications. Its oxidative reactivity supports vinylation-based diversification. Low aqueous solubility (0.21 g/L) necessitates DMSO/organic co‑solvent protocols. Procure for definitive SAR where 6‑chloro substitution determines biological outcome.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
CAS No. 14123-76-3
Cat. No. B080495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-methylisoquinoline
CAS14123-76-3
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)Cl)C=N1
InChIInChI=1S/C10H8ClN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3
InChIKeyVLPNHJHAQSABQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-methylisoquinoline (CAS: 14123-76-3): A Chlorinated Isoquinoline Scaffold for SAR and Drug Discovery Research


6-Chloro-3-methylisoquinoline (CAS 14123-76-3) is a heterocyclic aromatic organic compound belonging to the isoquinoline class, characterized by a benzene ring fused to a pyridine ring with chlorine substitution at the 6-position and methyl substitution at the 3-position . Its molecular formula is C₁₀H₈ClN with a molecular weight of 177.63 g/mol . The compound serves as a building block for the synthesis of more complex organic molecules in medicinal chemistry research .

Why Isoquinoline Analogs Cannot Be Interchangeably Substituted for 6-Chloro-3-methylisoquinoline in Research Applications


Substitution patterns on the isoquinoline scaffold profoundly influence both physicochemical properties and biological activity. Research demonstrates that 3-methylisoquinoline alone shows no effect on any binding sites assayed in vascular activity studies [1], while halogen substituents at the 6-position can critically alter potency and selectivity profiles [2]. Furthermore, studies on isoquinoline-1,3-dione inhibitors reveal that halogen substitution on the isoquinoline scaffold can completely switch selectivity between related enzyme targets (USP2 vs. USP7) [2]. These findings underscore that seemingly minor structural variations—such as the presence or absence of a 6-chloro substituent—can yield functionally distinct compounds that cannot be treated as interchangeable in research or procurement contexts.

6-Chloro-3-methylisoquinoline: Quantitative Differentiation Evidence for Procurement Decision-Making


6-Chloro-3-methylisoquinoline as a Precursor for Vinyl Compound Synthesis: Differentiated Synthetic Utility

6-Chloro-3-methylisoquinoline exhibits oxidative function and can serve as a precursor for the synthesis of vinyl compounds . This oxidative functionality provides a distinct synthetic handle compared to non-halogenated isoquinoline analogs, which lack this reactive site for downstream derivatization.

Organic Synthesis Vinyl Compounds Precursor Chemistry Isoquinoline Derivatives

6-Chloro-3-methylisoquinoline Physicochemical Properties: Solubility and Density Differentiation

6-Chloro-3-methylisoquinoline exhibits calculated solubility of 0.21 g/L at 25°C and density of 1.225±0.06 g/cm³ at 20°C . The presence of the 6-chloro substituent contributes to the very slight aqueous solubility profile (0.21 g/L, calculated) compared to more hydrophilic isoquinoline derivatives, which may influence formulation and assay development strategies.

Physicochemical Properties Solubility Density Formulation Development

Halogen Substitution on Isoquinoline Scaffold: Class-Level Selectivity Implications for 6-Chloro Derivatives

In a systematic study of isoquinoline-1,3-dione-based inhibitors, the introduction of halogen substituents on the isoquinoline scaffold demonstrated a crucial role in determining both potency and selectivity between deubiquitinase enzymes USP2 and USP7 [1]. The introduction of a fluorine atom completely switched the selectivity of the inhibitor between USP2 and USP7 [1], establishing that halogen position and identity on the isoquinoline core are critical determinants of biological target engagement.

Deubiquitinase Inhibition USP2 USP7 Selectivity Switching Halogen Effects

3-Methylisoquinoline Baseline Inactivity: Rationale for 6-Chloro-3-methyl Substitution Pattern

In comparative vascular activity studies, 3-methylisoquinoline demonstrated no effect on any of the binding sites assayed, while structurally related benzylisoquinolines exhibited concentration-dependent inhibition of noradrenaline-evoked contractions in rat aorta [1]. This baseline inactivity of the unsubstituted 3-methylisoquinoline core underscores the functional significance of additional substituents—such as the 6-chloro group—in conferring biological activity to isoquinoline-based compounds.

Structure-Activity Relationship Vascular Activity Binding Assays Benzylisoquinolines

6-Substituted Isoquinoline Derivatives as Rho-Kinase Inhibitors: Patent-Documented Therapeutic Relevance

Patent literature explicitly describes 6-substituted isoquinoline and isoquinolone derivatives as useful for the treatment and/or prevention of diseases associated with Rho-kinase and/or Rho-kinase mediated phosphorylation of myosin light chain phosphatase [1][2]. This establishes that the 6-position substitution pattern—which includes the 6-chloro moiety in 6-chloro-3-methylisoquinoline—is a pharmacologically relevant structural feature recognized in intellectual property filings.

Rho-Kinase Inhibition ROCK Cardiovascular Patent Literature

Optimal Research and Industrial Application Scenarios for 6-Chloro-3-methylisoquinoline


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies Targeting Halogen-Dependent Selectivity

Based on class-level evidence that halogen substituents on the isoquinoline scaffold can switch selectivity between deubiquitinase enzymes USP2 and USP7 [1], 6-chloro-3-methylisoquinoline is optimally positioned for SAR campaigns exploring how 6-position chlorine substitution influences target selectivity compared to fluorine or non-halogenated analogs. The documented baseline inactivity of 3-methylisoquinoline [2] further supports that any observed biological activity will be attributable to the 6-chloro modification.

Organic Synthesis: Precursor for Vinyl Compound Derivatization

6-Chloro-3-methylisoquinoline exhibits oxidative function and can serve as a precursor for the synthesis of vinyl compounds . This application scenario is suitable for synthetic chemistry laboratories seeking to generate structurally diverse isoquinoline derivatives through vinylation reactions, leveraging the unique oxidative reactivity conferred by the 6-chloro-3-methyl substitution pattern.

Kinase Inhibitor Discovery: Rho-Kinase (ROCK) Program Scaffold

Patent literature has established that 6-substituted isoquinoline derivatives are claimed for the treatment of diseases associated with Rho-kinase and Rho-kinase mediated phosphorylation of myosin light chain phosphatase [3]. 6-Chloro-3-methylisoquinoline, bearing the 6-chloro substituent on the isoquinoline core, represents a viable starting scaffold for medicinal chemistry programs targeting ROCK-mediated pathways in cardiovascular or inflammatory disorders.

Physicochemical Property-Guided Formulation Development

With calculated aqueous solubility of 0.21 g/L at 25°C and density of 1.225±0.06 g/cm³ , 6-chloro-3-methylisoquinoline requires specific handling and solvent selection strategies. This scenario applies to formulation scientists developing assay-ready protocols for low-solubility heterocyclic compounds, where the very slight aqueous solubility necessitates DMSO or other organic co-solvent systems distinct from those used for more hydrophilic isoquinoline analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-3-methylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.